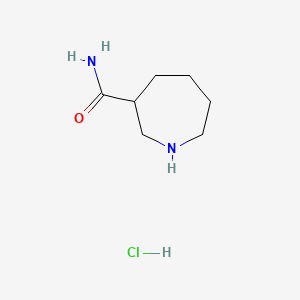![molecular formula C20H8N6O8 B8200945 4,4'-Diamino-1H,1'H-[2,2'-bipyrrolo[3,4-f]isoindol]-1,1',3,3',5,5',7,7'(6H,6'H)-octaone](/img/structure/B8200945.png)
4,4'-Diamino-1H,1'H-[2,2'-bipyrrolo[3,4-f]isoindol]-1,1',3,3',5,5',7,7'(6H,6'H)-octaone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Diamino-1H,1’H-[2,2’-bipyrrolo[3,4-f]isoindol]-1,1’,3,3’,5,5’,7,7’(6H,6’H)-octaone is a complex organic compound with the molecular formula C10H6N4O4 and a molecular weight of 246.18 g/mol This compound is characterized by its unique structure, which includes two pyrrolo[3,4-f]isoindole units connected by a bipyrrolo linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Diamino-1H,1’H-[2,2’-bipyrrolo[3,4-f]isoindol]-1,1’,3,3’,5,5’,7,7’(6H,6’H)-octaone typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
4,4’-Diamino-1H,1’H-[2,2’-bipyrrolo[3,4-f]isoindol]-1,1’,3,3’,5,5’,7,7’(6H,6’H)-octaone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is often used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
4,4’-Diamino-1H,1’H-[2,2’-bipyrrolo[3,4-f]isoindol]-1,1’,3,3’,5,5’,7,7’(6H,6’H)-octaone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of advanced materials, such as conductive polymers and dyes.
Mechanism of Action
The mechanism of action of 4,4’-Diamino-1H,1’H-[2,2’-bipyrrolo[3,4-f]isoindol]-1,1’,3,3’,5,5’,7,7’(6H,6’H)-octaone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 4,4’,4’‘,4’‘’-tetra(2,4-diamino-1,3,5-triazin-6-yl)tetraphenylethene
- 3’,4’,5’,6’-tetra(4-aminophenyl)-[1,1’:2’,1’‘-terphenyl]-4,4’'-diamine
- [1,1’:4’,1’‘:4’‘,1’‘’-quaterphenyl]-3,3’‘’,5,5’‘’-tetraamine
Uniqueness
4,4’-Diamino-1H,1’H-[2,2’-bipyrrolo[3,4-f]isoindol]-1,1’,3,3’,5,5’,7,7’(6H,6’H)-octaone is unique due to its bipyrrolo linkage and the presence of multiple amino groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
8-amino-2-(8-amino-1,3,5,7-tetraoxopyrrolo[3,4-f]isoindol-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H8N6O8/c21-11-7-3(13(27)23-15(7)29)1-5-9(11)19(33)25(17(5)31)26-18(32)6-2-4-8(16(30)24-14(4)28)12(22)10(6)20(26)34/h1-2H,21-22H2,(H,23,27,29)(H,24,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJVZDGUBRJNIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C3=C1C(=O)N(C3=O)N4C(=O)C5=C(C4=O)C(=C6C(=C5)C(=O)NC6=O)N)N)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H8N6O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![cis-(2-Benzyl-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridin-7a-yl)methanol](/img/structure/B8200878.png)

![(1S,2S,4R,6S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B8200892.png)
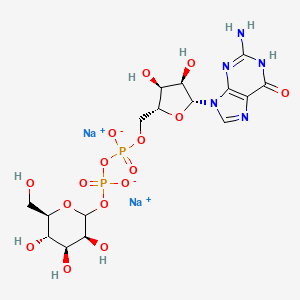
![Tert-butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2-yl)carbamate](/img/structure/B8200896.png)

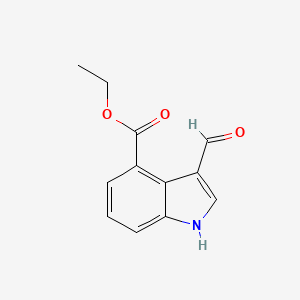
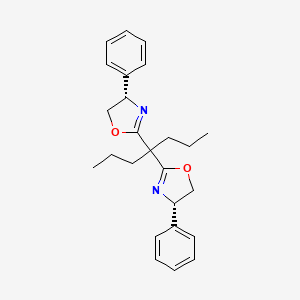
![(6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-yl)methanol](/img/structure/B8200924.png)
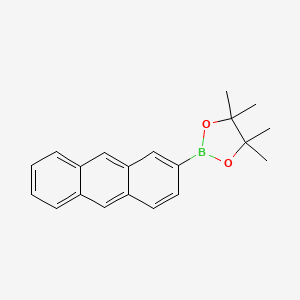
![N,N-Diphenyl-4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-amine](/img/structure/B8200937.png)
![b-D-Glucopyranoside, ethyl3-O-(2-naphthalenylmethyl)-4,6-O-[(R)-phenylmethylene]-1-thio-,benzoate](/img/structure/B8200953.png)
